molecular formula C16H17N5O2 B12139288 butyl 4-(9H-purin-6-ylamino)benzoate

butyl 4-(9H-purin-6-ylamino)benzoate

Cat. No.: B12139288
M. Wt: 311.34 g/mol
InChI Key: FBUAXCTURSXZIJ-UHFFFAOYSA-N
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Description

Butyl 4-(9H-purin-6-ylamino)benzoate is an organic compound with the molecular formula C16H17N5O2 It is a derivative of benzoic acid and purine, featuring a butyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of butyl 4-(9H-purin-6-ylamino)benzoate typically involves the esterification of 4-(9H-purin-6-ylamino)benzoic acid with butanol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The process involves heating the reactants under reflux conditions to facilitate the esterification reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts and solvents is carefully controlled to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

Butyl 4-(9H-purin-6-ylamino)benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

    Substitution: Nucleophilic substitution reactions can occur at the purine or benzoate moieties, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

Butyl 4-(9H-purin-6-ylamino)benzoate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of butyl 4-(9H-purin-6-ylamino)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The purine moiety can mimic natural nucleotides, allowing the compound to interfere with nucleotide-binding proteins and enzymes. This can lead to the inhibition of enzymatic activity or modulation of signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    Methyl 4-(9H-purin-6-ylamino)benzoate: Similar structure but with a methyl ester group instead of a butyl ester.

    Ethyl 4-(9H-purin-6-ylamino)benzoate: Similar structure but with an ethyl ester group.

    Propyl 4-(9H-purin-6-ylamino)benzoate: Similar structure but with a propyl ester group.

Uniqueness

Butyl 4-(9H-purin-6-ylamino)benzoate is unique due to its specific ester group, which can influence its solubility, reactivity, and biological activity compared to its methyl, ethyl, and propyl counterparts.

Properties

Molecular Formula

C16H17N5O2

Molecular Weight

311.34 g/mol

IUPAC Name

butyl 4-(7H-purin-6-ylamino)benzoate

InChI

InChI=1S/C16H17N5O2/c1-2-3-8-23-16(22)11-4-6-12(7-5-11)21-15-13-14(18-9-17-13)19-10-20-15/h4-7,9-10H,2-3,8H2,1H3,(H2,17,18,19,20,21)

InChI Key

FBUAXCTURSXZIJ-UHFFFAOYSA-N

Canonical SMILES

CCCCOC(=O)C1=CC=C(C=C1)NC2=NC=NC3=C2NC=N3

Origin of Product

United States

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